1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrrolone core substituted with a 4-methoxyphenyl group at position 5, a thiophene-2-carbonyl moiety at position 4, and a 3-(1H-imidazol-1-yl)propyl chain at position 1. The 4-methoxyphenyl group introduces lipophilicity, which may influence membrane permeability and target binding.
Properties
IUPAC Name |
4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-29-16-7-5-15(6-8-16)19-18(20(26)17-4-2-13-30-17)21(27)22(28)25(19)11-3-10-24-12-9-23-14-24/h2,4-9,12-14,19,27H,3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHWQMQODWDSCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule characterized by a unique structure that incorporates multiple functional groups, including an imidazole ring, a hydroxyl group, and a thiophene moiety. These features suggest significant potential for diverse biological activities, making it an interesting subject of study in medicinal chemistry.
- Molecular Formula : C24H23N3O4S
- Molar Mass : 417.46 g/mol
- Structural Features : The compound contains a pyrrolone structure, which is a five-membered ring with nitrogen and carbon atoms, contributing to its biological activity.
The biological activity of this compound may arise from its ability to interact with various biological targets. The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, which can modulate the activity of enzymes or receptors. This interaction is crucial for understanding its potential therapeutic applications.
Biological Activities
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some derivatives have been studied for their ability to inhibit tumor growth and proliferation.
- Anti-inflammatory Effects : The presence of specific functional groups may contribute to reduced inflammation in biological systems.
Comparative Analysis
A comparative analysis with related compounds highlights the uniqueness of this compound:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 5-Hydroxy-Pyrrolone | Hydroxyl group | Antimicrobial | Lacks imidazole |
| Benzoyl-Pyrrolone | Benzoyl group | Anticancer | No methoxy substitution |
| Imidazole Derivative | Imidazole ring | Antifungal | Simpler structure |
The combination of the imidazole and pyrrolone functionalities enhances the biological activity and therapeutic applications of this compound.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of similar compounds:
- Antimicrobial Studies : A study conducted on various pyrrolone derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections.
- Anticancer Research : Research on pyrrolones indicated their ability to inhibit cell proliferation in various cancer cell lines, with IC50 values comparable to established anticancer agents .
- Anti-inflammatory Activity : In vitro assays showed that certain derivatives exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-2-Carbonyl-Containing Pyrrolones
highlights analogs with the thiophene-2-carbonyl group but differing substituents at position 3. Key examples include:
| Compound Name | Substituent at Position 5 | IC50 (μM) |
|---|---|---|
| F3226-1198 | Thiophen-2-yl | 2.6 |
| F3226-1197 | Phenyl | 7.0 |
| Target Compound | 4-Methoxyphenyl | Data not reported |
The 4-methoxyphenyl group in the target compound likely enhances steric bulk and electron-donating effects compared to the phenyl or thiophen-2-yl groups in F3226-1197 and F3226-1196. The methoxy group may improve solubility relative to unsubstituted phenyl analogs while retaining lipophilicity. The higher potency of F3226-1198 (thiophen-2-yl) suggests that electron-deficient aromatic systems at position 5 may favor inhibitory activity in this scaffold .
Imidazole-Substituted Heterocycles
describes a compound with a pyrido[1,2-a]pyrimidinone core and a 3-imidazolylpropylamino chain. While structurally distinct from the target compound, the shared imidazole-propyl moiety highlights the role of this group in enhancing binding to enzymes or receptors via π-π stacking or coordination with metal ions.
Bioisosteric Replacements
references a tetrazole-containing imidazole derivative, where the tetrazole group acts as a bioisostere for carboxylic acid. In contrast, the target compound’s 3-hydroxy group may serve a similar role in hydrogen bonding but lacks the acidic proton of a carboxylic acid or tetrazole. This difference could influence pH-dependent solubility and target engagement .
Key Structural and Functional Insights
- Position 5 Substituents : Electron-donating groups (e.g., 4-methoxyphenyl) may balance lipophilicity and solubility, whereas electron-withdrawing groups (e.g., thiophen-2-yl) correlate with enhanced inhibitory potency in related compounds .
- Imidazole Propyl Chain : This moiety likely improves pharmacokinetic properties by increasing water solubility compared to purely alkyl chains, as seen in analogs with similar imidazole substitutions .
- Thiophene-2-Carbonyl Group : The conjugated system may stabilize binding interactions through π-π stacking or dipole interactions, a feature shared with active compounds like F3226-1198 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
